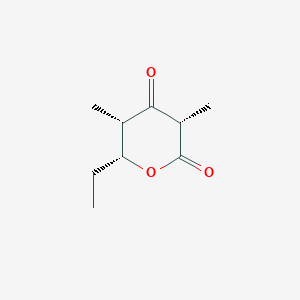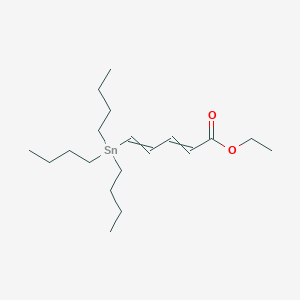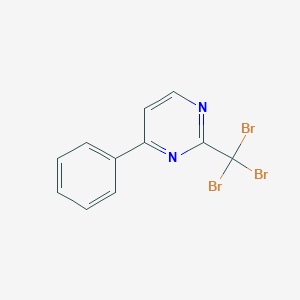![molecular formula C6H14N2OS B14250969 N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide is an organic compound with a unique structure that includes both an amine and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide typically involves the reaction of 2-chloro-N,N-dimethylethylamine with thiourea under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors that maintain the optimal reaction conditions, ensuring high yield and purity of the final product. The process is designed to be efficient and cost-effective, minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Disulfides are formed as major products.
Reduction: The corresponding amine is the major product.
Substitution: Various substituted amines are formed depending on the reactants used.
Applications De Recherche Scientifique
N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for thiol-containing proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of various chemicals.
Mécanisme D'action
The mechanism of action of N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide involves its interaction with thiol groups in proteins and enzymes. The compound can form disulfide bonds, thereby affecting the structure and function of these biomolecules. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(dimethylamino)ethyl]acridine-4-carboxamide
- N-[2-(dimethylamino)ethyl]methacrylate
- N-[2-(dimethylamino)ethyl]acrylamide
Uniqueness
N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide is unique due to the presence of both an amine and a thiol group in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C6H14N2OS |
|---|---|
Poids moléculaire |
162.26 g/mol |
Nom IUPAC |
N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide |
InChI |
InChI=1S/C6H14N2OS/c1-8(2)4-3-7-6(9)5-10/h10H,3-5H2,1-2H3,(H,7,9) |
Clé InChI |
ZOZMEAHMVNESSO-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCNC(=O)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


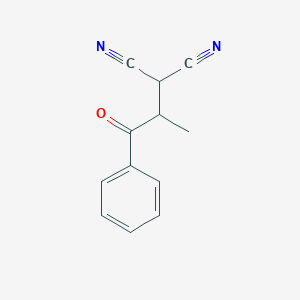
![2-bromo-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]benzamide](/img/structure/B14250888.png)

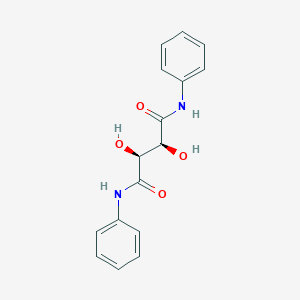
![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)
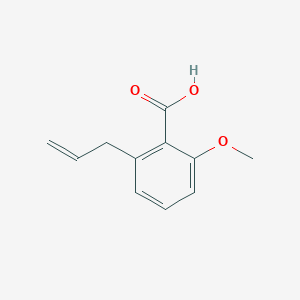
![2(1H)-Pyrimidinone, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-6-methyl-](/img/structure/B14250933.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
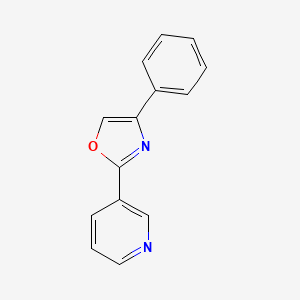
![{[(2-{[(2S)-4-Carboxylato-1-methoxy-1-oxobutan-2-yl]amino}-2-oxoethyl)sulfanyl]carbonyl}benzene](/img/structure/B14250951.png)
